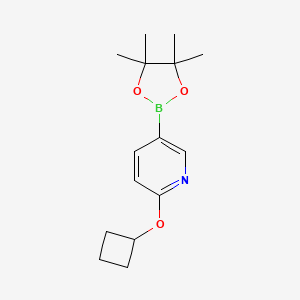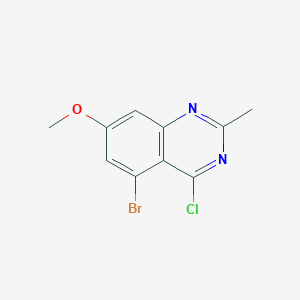
5-Bromo-4-chloro-7-methoxy-2-methylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline, is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. They have been extensively studied due to their potential therapeutic applications, including anticancer, antiviral, and antibacterial properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be further substituted with various functional groups such as bromo, chloro, methoxy, and methyl groups. These substitutions can significantly affect the chemical and biological properties of the compounds. For example, the presence of a bromo or chloro substituent can facilitate further chemical reactions, such as the formation of bromonium ylides in the case of 4-bromo-1,2-dihydroisoquinolines .
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. The presence of halogen substituents, such as bromo and chloro, makes them reactive towards nucleophilic substitution reactions. For example, the intramolecular reaction of a benzyl bromide with an α-imino carbene, catalyzed by rhodium, leads to the formation of bromonium ylides . Additionally, the bromination of quinazoline derivatives can be achieved using N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, melting point, and reactivity. For instance, the presence of a methoxy group can increase the electron density on the quinazoline ring, potentially affecting its reactivity and interaction with biological targets. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrates the use of simple experimental operations and mild reaction conditions, which are suitable for large-scale production, and the high yield of the product indicates good scalability .
科学的研究の応用
Tubulin-Polymerization Inhibition
5-Bromo-4-chloro-7-methoxy-2-methylquinazoline derivatives have been studied for their potential in inhibiting tubulin polymerization, particularly targeting the colchicine site. Wang et al. (2014) synthesized novel compounds that demonstrated substantial inhibition of colchicine binding and caused cell arrest in the G2/M phase, indicating their potential as tubulin-polymerization inhibitors with applications in cancer research (Wang et al., 2014).
Synthetic Process Improvement
Nishimura and Saitoh (2016) highlighted the use of 5-bromo-2-methylamino-8-methoxyquinazoline as a key intermediate in drug discovery. Their work focuses on process chemistry, improving the synthesis route and efficiency, thus contributing to quicker drug development (Nishimura & Saitoh, 2016).
Antibacterial Activity
Hui et al. (2000) explored the synthesis of derivatives containing the 5-bromo-4-chloro-7-methoxy-2-methylquinazoline structure, evaluating their antibacterial activities. This demonstrates the compound's relevance in developing new antibacterial agents (Hui et al., 2000).
Anticancer Properties
Research by Croisy-Delcey et al. (1991) indicates that derivatives of 5-bromo-4-chloro-7-methoxy-2-methylquinazoline might have applications in anticancer drug development, showcasing the potential of these compounds in therapeutic interventions (Croisy-Delcey et al., 1991).
Antifolate Thymidylate Synthase Inhibitors
Marsham et al. (1989) discussed the synthesis of quinazoline antifolates with potential as thymidylate synthase inhibitors, indicating the compound's significance in cancer therapy (Marsham et al., 1989).
Malaria Treatment
Zheng et al. (1991) synthesized derivatives of 5-bromo-4-chloro-7-methoxy-2-methylquinazoline, showing their potential in malaria treatment. This highlights the compound's significance in developing new antimalarial drugs (Zheng et al., 1991).
特性
IUPAC Name |
5-bromo-4-chloro-7-methoxy-2-methylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c1-5-13-8-4-6(15-2)3-7(11)9(8)10(12)14-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZXEBAOXPAALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)OC)Br)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-7-methoxy-2-methylquinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


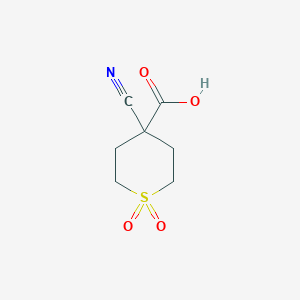
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide](/img/structure/B3012148.png)
![2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)

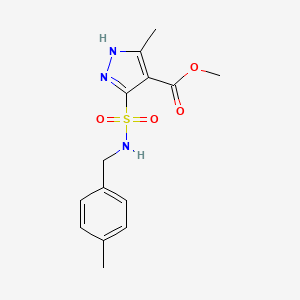
![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)
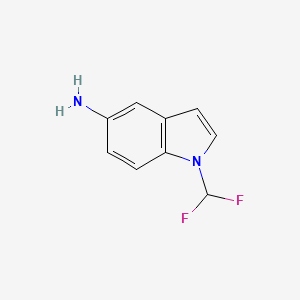

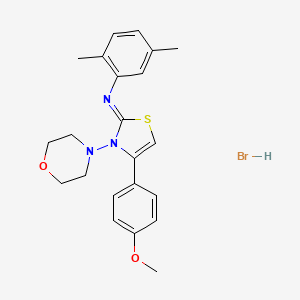
![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)
